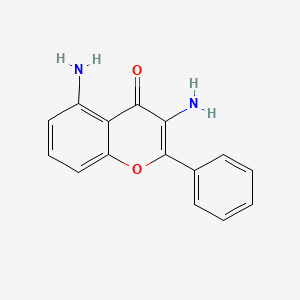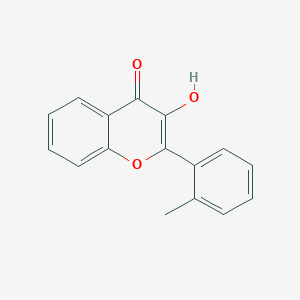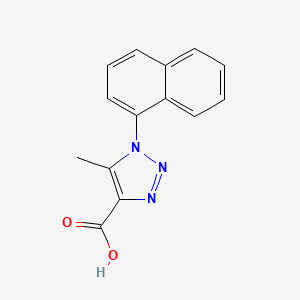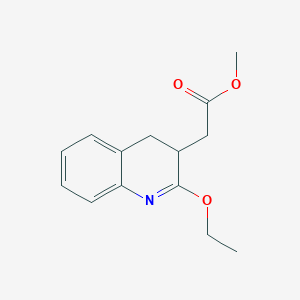![molecular formula C14H21N3O B11865581 2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl- CAS No. 646056-60-2](/img/structure/B11865581.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxypyridin-3-yl)-7-methyl-2,7-diazaspirononane is a spirocyclic compound with a unique structure that includes both pyridine and diazaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxypyridin-3-yl)-7-methyl-2,7-diazaspirononane typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-3-yl)-7-methyl-2,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(5-Methoxypyridin-3-yl)-7-methyl-2,7-diazaspirononane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-methoxypyridin-3-yl)-7-methyl-2,7-diazaspirononane involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
Uniqueness
2-(5-Methoxypyridin-3-yl)-7-methyl-2,7-diazaspirononane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
646056-60-2 |
|---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)-7-methyl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H21N3O/c1-16-5-3-14(10-16)4-6-17(11-14)12-7-13(18-2)9-15-8-12/h7-9H,3-6,10-11H2,1-2H3 |
InChI Key |
QTYHSYUWBGUQAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCN(C2)C3=CC(=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)

![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)


![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)

